An In-depth Technical Guide to 5-Bromo-6-iodopyridin-2-amine
An In-depth Technical Guide to 5-Bromo-6-iodopyridin-2-amine
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the chemical properties, synthesis, and applications of 5-Bromo-6-iodopyridin-2-amine, a key intermediate in medicinal chemistry and drug discovery.
Core Chemical Properties
5-Bromo-6-iodopyridin-2-amine is a halogenated pyridine derivative valued in synthetic organic chemistry.[1] Its structure features an aminopyridine core with bromine and iodine substituents, providing multiple reactive sites for the construction of complex molecules.[1][2]
Table 1: Physicochemical Properties of 5-Bromo-6-iodopyridin-2-amine and Related Isomers
| Property | 5-Bromo-6-iodopyridin-2-amine | 2-Amino-3-bromo-5-iodopyridine | 5-Amino-2-bromo-6-iodopyridine |
| CAS Number | 1223748-35-3[1] | 697300-73-5[3] | 915006-52-9[4][5] |
| Molecular Formula | C₅H₄BrIN₂[1] | C₅H₄BrIN₂[3] | C₅H₄BrIN₂[5] |
| Molecular Weight | 298.909 g/mol [1] | 298.91 g/mol [3] | 298.909 g/mol [5] |
| Appearance | Not specified | Yellow solid[6] | White solid[5] |
| Boiling Point | Not specified | Not specified | 362.5±42.0 °C (Predicted)[5] |
| Density | Not specified | Not specified | 2.426±0.06 g/cm³ (Predicted)[5] |
| LogP | Not specified | 1.8[3] | 2.61210[5] |
| PSA (Polar Surface Area) | Not specified | 38.9 Ų[3] | 38.91000[5] |
Reactivity and Applications in Drug Discovery
5-Bromo-6-iodopyridin-2-amine and its isomers are highly versatile building blocks in the synthesis of novel therapeutic agents. The strategic positioning of bromine and iodine atoms offers orthogonal reactivity, allowing for sequential and site-selective metal-catalyzed cross-coupling reactions.[1] This feature is instrumental in creating diverse molecular scaffolds for structure-activity relationship (SAR) studies.[1]
Key applications include:
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Kinase Inhibitors: The aminopyridine core can act as a hinge-binding scaffold in kinase inhibitors. The halogen atoms serve as handles to introduce various aromatic and heteroaromatic groups to optimize potency and selectivity. This compound has been utilized as a precursor in the design of inhibitors for targets like Nek2 (Nima-related kinase 2), a promising target in oncology.[1]
-
Heterocyclic Compound Synthesis: These intermediates are crucial for constructing complex heterocyclic compounds that are prevalent in many active pharmaceutical ingredients (APIs).[2] Pyridine derivatives are found in drugs targeting a wide range of conditions, from neurological disorders to infectious diseases.[2]
-
Accelerating Drug Development: By providing a reliable starting material for complex syntheses, these intermediates help streamline the research and development process, which is particularly critical in fields like oncology and antiviral drug development.[2] For instance, 2-amino-3-iodo-5-bromopyridine is used to synthesize tyrosine kinase inhibitors for cancer treatment.[7][8]
Experimental Protocols
While a specific protocol for 5-Bromo-6-iodopyridin-2-amine was not detailed in the provided results, the synthesis of the related isomer, 2-Amino-5-bromo-3-iodopyridine, is well-documented and provides a representative experimental workflow.
Synthesis of 2-Amino-5-bromo-3-iodopyridine from 2-Aminopyridine [7][8]
This synthesis is a two-step process involving bromination followed by iodination.
Step 1: Bromination of 2-Aminopyridine to form 2-Amino-5-bromopyridine
-
Reaction Setup: Dissolve 2-aminopyridine in acetone and cool the solution to 10°C.[7][8]
-
Addition of Brominating Agent: Slowly add a solution of N-bromosuccinimide (NBS) in acetone dropwise to the cooled solution over a period of 0.5 to 1 hour.[7][8]
-
Reaction: Stir the mixture for an additional 0.5 to 2 hours after the addition is complete.[7][8]
-
Work-up: Remove the acetone by evaporation under vacuum. The resulting residue can be recrystallized with 90% ethanol to yield 2-amino-5-bromopyridine as a yellow or white solid.[7][8] A yield of 95% has been reported.[7][8]
Step 2: Iodination of 2-Amino-5-bromopyridine to form 2-Amino-5-bromo-3-iodopyridine
-
Reaction Setup: Dissolve the 2-amino-5-bromopyridine intermediate in a suitable solvent.
-
Generation of Iodine: The iodinating agent is typically generated in situ. Potassium iodide (KI) and potassium iodate (KIO₃) are added to the reaction mixture under strong acidic conditions (e.g., using H₂SO₄), which produces iodine.[7]
-
Reaction: The mixture is heated, for example at 100°C for 1.5 hours, to facilitate the iodination reaction.[7] The generated iodine then reacts with the intermediate to afford the final product.
-
Work-up and Purification: After cooling, the reaction mixture is poured into ice and neutralized. The resulting precipitate is collected by filtration and can be further purified by dissolving in a solvent like ethyl acetate, washing with sodium thiosulfate solution to remove excess iodine, and then drying.[9] A yield of approximately 73.7% has been reported for this step.[7]
Visualized Experimental Workflow
The following diagram illustrates the synthetic pathway from 2-Aminopyridine to 2-Amino-5-bromo-3-iodopyridine.
Caption: Synthetic pathway for 2-Amino-5-bromo-3-iodopyridine.
Spectral Data
For the related compound 2-Amino-5-bromo-3-iodopyridine , the following spectral data has been reported:
-
¹H NMR (CDCl₃, 300 MHz): δ 8.06 (d, 1H), 7.96 (d, 1H), 5.00 (s, 2H).[7]
-
LCMS (ESI) m/z: Calculated for C₅H₄N₂BrI 298.8159, found 300.7000 [M+H]⁺.[7]
For the isomer 3-Bromo-5-iodopyridin-2-amine :
-
¹H NMR (300 MHz, DMSO-d6): δ 8.07 (s, 1H), 7.98-7.97 (m, 1H), 6.43 (brs, 2H, NH₂).[6]
-
LC/MS: Molecular ion peak [M+H]⁺ as 298.9.[6]
References
- 1. 5-Bromo-6-iodopyridin-2-amine|CAS 1223748-35-3 [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. 2-Amino-3-bromo-5-iodopyridine | C5H4BrIN2 | CID 17609441 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. sincerechemical.com [sincerechemical.com]
- 5. Page loading... [guidechem.com]
- 6. 3-BROMO-5-IODOPYRIDIN-2-AMINE synthesis - chemicalbook [chemicalbook.com]
- 7. ijssst.info [ijssst.info]
- 8. CN103755628B - The synthetic method of the iodo-5-bromopyridine of 2-amino-3- - Google Patents [patents.google.com]
- 9. Page loading... [guidechem.com]






